2-(tert-Butyl)-4-methoxyphenol-d3 chemical structure and properties
2-(tert-Butyl)-4-methoxyphenol-d3 chemical structure and properties
An In-depth Technical Guide to 2-(tert-Butyl)-4-methoxyphenol-d3: Chemical Structure, Properties, and Biological Activities
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 2-(tert-Butyl)-4-methoxyphenol-d3. Due to the limited availability of experimental data for the deuterated compound, this guide leverages extensive information available for its non-deuterated analog, 2-(tert-Butyl)-4-methoxyphenol (a primary component of Butylated Hydroxyanisole, BHA), and discusses the anticipated effects of deuterium (B1214612) substitution. This document is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
2-(tert-Butyl)-4-methoxyphenol-d3 is an isotopically labeled form of 2-(tert-Butyl)-4-methoxyphenol, where the three hydrogen atoms on the methoxy (B1213986) group are replaced by deuterium atoms. This labeling is useful for metabolic studies and for potentially altering the pharmacokinetic properties of the molecule.
Chemical Structure:

Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 2-(tert-Butyl)-4-(methoxy-d3)phenol |
| Synonyms | 2-BHA-d3, 2-tert-Butyl-4-hydroxyanisole-d3 |
| CAS Number | 85013-37-2[1] |
| Molecular Formula | C₁₁H₁₃D₃O₂ |
| Molecular Weight | 183.28 g/mol |
| Canonical SMILES | C(C)(C)(C)C1=C(O)C=C(OC([2H])([2H])[2H])C=C1 |
| InChI Key | MRBKEAMVRSLQPH-QYYBCOLXSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties of 2-(tert-Butyl)-4-methoxyphenol
| Property | Value | Reference |
| Melting Point | 48-63 °C | [2] |
| Boiling Point | 263 °C at 1013 hPa | [2] |
| Flash Point | 142.1 °C | [2] |
| Vapor Pressure | 1.33 hPa at 105 °C | [2] |
| Solubility | Soluble in ethanol, methanol (B129727), chloroform, fats, and oils. Insoluble in water. | [3] |
| Appearance | White to cream or pale yellow crystals or powder. | [3] |
Spectroscopic Data (Non-deuterated Analog)
The following tables present typical spectroscopic data for the non-deuterated 2-(tert-Butyl)-4-methoxyphenol. For the d3 analog, the ¹H NMR spectrum would lack the signal for the methoxy protons, and the ¹³C NMR would show a different splitting pattern for the methoxy carbon. The mass spectrum would show a molecular ion peak shifted by +3 m/z units.
Table 3: ¹H NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.39 | s | 9H | -C(CH₃)₃ |
| 3.75 | s | 3H | -OCH₃ |
| 6.60 | d | 2H | Ar-H |
| 6.85-6.86 | m | 1H | Ar-H |
(Solvent: CDCl₃)
Table 4: ¹³C NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol
| Chemical Shift (ppm) | Assignment |
| 34.6 | -C (CH₃)₃ |
| 29.5 | -C(C H₃)₃ |
| 55.7 | -OC H₃ |
| 110.1 | Ar-C |
| 113.8 | Ar-C |
| 114.9 | Ar-C |
| 141.2 | Ar-C |
| 147.2 | Ar-C |
| 153.3 | Ar-C |
(Solvent: CDCl₃)
Table 5: Mass Spectrometry Data of 2-(tert-Butyl)-4-methoxyphenol
| m/z | Interpretation |
| 180 | [M]⁺ |
| 165 | [M - CH₃]⁺ |
Experimental Protocols
Proposed Synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3
A detailed experimental protocol for the synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 is not explicitly available. However, it can be synthesized by adapting known procedures for the non-deuterated analog, using a deuterated methylating agent. One plausible method is the methylation of 2-tert-butylhydroquinone using deuterated methyl iodide (CD₃I).
Reaction Scheme:
Materials:
-
2-tert-butylhydroquinone
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Petroleum ether for recrystallization
Procedure:
-
Dissolve 2-tert-butylhydroquinone in anhydrous THF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice-salt bath.
-
Slowly add a suspension of sodium hydride in THF to the solution and stir for 30 minutes.
-
Add deuterated methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from petroleum ether to obtain 2-(tert-Butyl)-4-methoxyphenol-d3.
Workflow Diagram:
Antioxidant Activity Assay (DPPH Method)
This protocol describes a common method for evaluating the antioxidant activity of phenolic compounds like BHA.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (2-(tert-Butyl)-4-methoxyphenol-d3)
-
Positive control (e.g., non-deuterated BHA, Ascorbic Acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Experimental Workflow:
Biological Activity and Signaling Pathways
2-(tert-Butyl)-4-methoxyphenol is a well-known antioxidant, but recent studies have revealed its involvement in other cellular signaling pathways.
Antioxidant Mechanism
The primary antioxidant activity of BHA is attributed to its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, making it less reactive.
Inhibition of RIPK1 Kinase
Recent research has shown that BHA can act as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[4][5][6] This inhibition is independent of its antioxidant activity and can protect cells from TNF-induced necroptosis and RIPK1 kinase-dependent apoptosis.[4][6]
Modulation of the NF-κB Signaling Pathway
BHA has been shown to influence the NF-κB signaling pathway, which is a central regulator of inflammation.[7] By modulating this pathway, BHA can suppress the expression of pro-inflammatory cytokines.
Potential Effects of Deuterium Labeling
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. For phenolic antioxidants, the rate-limiting step in radical scavenging is often the cleavage of the O-H bond. Replacing this hydrogen with deuterium could potentially slow down this reaction. However, in 2-(tert-Butyl)-4-methoxyphenol-d3, the deuterium atoms are on the methoxy group, not the phenolic hydroxyl group. Therefore, a significant primary KIE on the direct hydrogen atom transfer from the hydroxyl group is not expected.
However, deuteration at the methoxy position could influence the compound's metabolic stability. Cytochrome P450 enzymes, which are involved in drug metabolism, often catalyze the oxidation of C-H bonds. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This could lead to a longer biological half-life of the deuterated compound compared to its non-deuterated counterpart.
Logical Relationship Diagram:
References
- 1. 2-tert-Butyl-4-methoxyphenol | CAS#:121-00-6 | Chemsrc [chemsrc.com]
- 2. 2-tert-Butyl-4-methoxyphenol for synthesis | 121-00-6 [sigmaaldrich.com]
- 3. B23530.0B [thermofisher.com]
- 4. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
